5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine
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Overview
Description
5-Bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorine, and a piperidinylmethoxy group
Preparation Methods
The synthesis of 5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-Bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-Bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in various biological processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Similar compounds to 5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine include:
5-Bromo-3-fluoropyridine-2-carbonitrile: This compound shares the bromine and fluorine substitutions on the pyridine ring but differs in the presence of a nitrile group instead of the piperidinylmethoxy group.
5-Bromo-2-chloro-3-fluoropyridine: This compound has a chlorine atom instead of the piperidinylmethoxy group, which may result in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
5-Bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a piperidinylmethoxy group. Its molecular formula is C10H10BrFN2O, with a molecular weight of 289.11 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-bromo-3-fluoropyridine and piperidine derivatives.
- Reaction Conditions : The reaction is conducted using bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled conditions to ensure high yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances its reactivity and binding affinity, while the piperidine group improves solubility and bioavailability .
Key Mechanisms :
- Enzyme Inhibition : It may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling processes.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. For instance, it has been shown to possess enhanced potency against various cancer cell lines compared to standard treatments like paclitaxel. In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating strong inhibition of cell proliferation .
Antibacterial and Antifungal Properties
The compound also displays antibacterial and antifungal activities. Its halogen substituents are believed to contribute significantly to these bioactivities. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
Biological Activity | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|
Anticancer | MCF-7 (breast cancer) | < 10 µM |
Antibacterial | E. coli | < 125 µg/mL |
Antifungal | C. albicans | MIC = 16–32 mg/mL |
Case Studies
- Anticancer Studies : A study highlighted the compound's ability to induce G2/M cell cycle arrest in MCF-7 cells, leading to a notable inhibition of tubulin assembly by approximately 65.9% .
- Antimicrobial Efficacy : Another investigation into pyridine derivatives showed that compounds similar to this compound inhibited the growth of various bacterial strains, indicating its broad-spectrum antimicrobial potential .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-(piperidin-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O/c12-9-4-10(13)11(15-6-9)16-7-8-2-1-3-14-5-8/h4,6,8,14H,1-3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKYIRUEINXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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